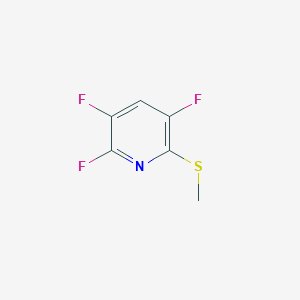
Methyl 4-(trifluoromethyl)phenylcarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(trifluoromethyl)phenylcarbonate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)phenylcarbonate typically involves the reaction of 4-(trifluoromethyl)phenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
4-(trifluoromethyl)phenol+methyl chloroformate→Methyl 4-(trifluoromethyl)phenylcarbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(trifluoromethyl)phenylcarbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonate ester group can be targeted by nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield 4-(trifluoromethyl)phenol and methanol.
Oxidation and Reduction: The trifluoromethyl group is generally resistant to oxidation and reduction under mild conditions, but the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.
Electrophilic aromatic substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenyl ring.
Major Products
Nucleophilic substitution: Substituted phenyl carbonates.
Hydrolysis: 4-(trifluoromethyl)phenol and methanol.
Electrophilic aromatic substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Methyl 4-(trifluoromethyl)phenylcarbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to the unique properties imparted by the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which Methyl 4-(trifluoromethyl)phenylcarbonate exerts its effects is largely dependent on the specific application. In biochemical contexts, the trifluoromethyl group can enhance the binding affinity of the compound to target proteins or enzymes, thereby modulating their activity. The carbonate ester group can also undergo hydrolysis, releasing active intermediates that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trifluoromethyl)phenylboronic acid
- 4-(trifluoromethyl)benzoic acid
- Methyl 4-(trifluoromethyl)benzoate
Uniqueness
Methyl 4-(trifluoromethyl)phenylcarbonate is unique due to the combination of the trifluoromethyl group and the carbonate ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
methyl [4-(trifluoromethyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)15-7-4-2-6(3-5-7)9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHKLTHROIWBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid](/img/structure/B6335177.png)






![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)


